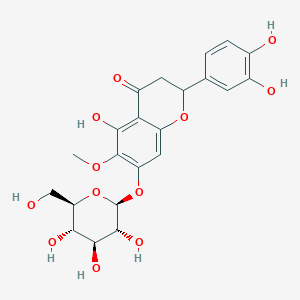

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H24O12 |

|---|---|

分子量 |

480.4 g/mol |

IUPAC名 |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H24O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-4,6,12,15,17,19-20,22-25,27-30H,5,7H2,1H3/t12?,15-,17-,19+,20-,22-/m1/s1 |

InChIキー |

FXNVAMVSMZPUDG-BNIRWLJWSA-N |

異性体SMILES |

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

正規SMILES |

COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside natural sources

An In-depth Technical Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside: From Natural Sourcing to Bioactivity

Abstract

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavonoid glycoside that has garnered interest for its potential biological activities. As a member of the flavanone class, it is part of a larger group of plant secondary metabolites known for their diverse pharmacological effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's natural origins, physicochemical properties, established protocols for extraction and isolation, and known biological significance. The document emphasizes the scientific rationale behind methodological choices, ensuring a deep and actionable understanding of the subject matter.

Introduction and Chemical Profile

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a flavanone, a type of flavonoid characterized by a C6-C3-C6 skeleton. Its structure features a saturated C-ring, which distinguishes it from other flavonoid classes like flavones and flavonols. The core flavanone structure is heavily hydroxylated and contains a methoxy group at the C-6 position. A glucose molecule is attached via an O-glycosidic bond at the C-7 position, a modification that significantly increases its water solubility and alters its bioavailability compared to its aglycone form.

Key Structural Features:

-

Flavanone Core: Dihydro-1,4-benzopyrone skeleton.

-

Substitution Pattern: Hydroxyl groups at positions 5, 7, 3', and 4'; a methoxy group at position 6.

-

Glycosylation: An O-linked glucose moiety at the C-7 hydroxyl group.

This specific substitution pattern is critical to its chemical reactivity and biological function, influencing its antioxidant potential and interactions with molecular targets.

Natural Sources and Distribution

The primary and most commercially viable natural source of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is the peel of sweet oranges (Citrus sinensis). While flavonoids are ubiquitous in the plant kingdom, this particular glycoside has been specifically identified and isolated from citrus processing byproducts.

| Plant Species | Part of Plant | Common Name | Typical Yield/Concentration | Reference |

| Citrus sinensis | Peel (Flavedo and Albedo) | Sweet Orange | Variable; a significant component of the flavonoid fraction. | |

| Citrus aurantium | Peel | Bitter Orange / Seville Orange | Present, often alongside other flavanones like neohesperidin. |

The concentration of this compound in citrus peel can be influenced by factors such as the specific cultivar, degree of ripeness, and post-harvest processing conditions. The utilization of citrus peel, a major waste product of the juice industry, makes the isolation of this compound an economically and environmentally sustainable endeavor.

Methodology: Extraction and Isolation from Citrus sinensis Peel

The extraction and purification of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside from citrus peel is a multi-step process designed to efficiently separate it from a complex matrix of other phytochemicals, including other flavonoids, pectins, and essential oils.

Rationale for Methodological Choices

-

Solvent Selection: The process typically begins with a non-polar solvent wash (e.g., hexane) to remove lipids and essential oils, which can interfere with subsequent steps. The target compound, being a polar glycoside, remains in the plant material. The subsequent extraction uses polar solvents like methanol or ethanol, which are highly effective at solubilizing flavonoid glycosides.

-

Purification Strategy: A multi-column chromatography approach is essential for achieving high purity. Macroporous resins (e.g., Amberlite XAD-16) are excellent for capturing flavonoids from the crude extract and allowing more polar impurities like sugars to pass through. This is followed by more selective chromatography, such as polyamide or silica gel, which separates flavonoids based on finer differences in polarity. A final purification step using Sephadex LH-20 or preparative HPLC is often required to isolate the target compound to >98% purity.

Step-by-Step Laboratory Protocol

-

Preparation of Plant Material:

-

Obtain fresh sweet orange (Citrus sinensis) peels.

-

Wash the peels thoroughly to remove any surface contaminants.

-

Air-dry the peels at room temperature or in an oven at a low temperature (40-50°C) until brittle.

-

Grind the dried peels into a fine powder (20-40 mesh) to increase the surface area for extraction.

-

-

Initial Defatting:

-

Suspend the powdered peel in n-hexane (1:5 w/v).

-

Stir at room temperature for 6-12 hours to remove lipids and essential oils.

-

Filter the mixture and discard the hexane fraction. Repeat this step if necessary.

-

Air-dry the defatted peel powder.

-

-

Primary Extraction:

-

Extract the defatted powder with 80% aqueous methanol (1:10 w/v) using maceration or Soxhlet extraction for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous solution contains the crude flavonoid mixture.

-

-

Macroporous Resin Chromatography:

-

Pass the aqueous concentrate through a pre-conditioned Amberlite XAD-16 column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the flavonoid fraction from the column using 95% ethanol.

-

Concentrate the ethanolic eluate to dryness to obtain the total flavonoid extract.

-

-

Polyamide Column Chromatography:

-

Redissolve the total flavonoid extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a polyamide column.

-

Elute the column with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:formic acid:water).

-

Combine fractions containing the target compound.

-

-

Final Purification (Preparative HPLC):

-

Concentrate the combined fractions from the polyamide column.

-

Perform final purification using a preparative C18 HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) to achieve baseline separation.

-

Collect the peak corresponding to the target compound and verify its purity using analytical HPLC (>98%).

-

Lyophilize the pure fraction to obtain 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside as a powder.

-

Workflow Visualization

Caption: Workflow for the extraction and purification of the target flavanone.

Structural Elucidation and Characterization

Definitive identification of the isolated compound requires a combination of spectroscopic techniques.

| Technique | Purpose | Key Observations |

| UV-Vis Spectroscopy | Confirms the flavanone core structure. | Shows characteristic absorption maxima (λmax) around 285 nm (Band II) and a shoulder around 325 nm (Band I), typical for flavanones. |

| FT-IR Spectroscopy | Identifies key functional groups. | Reveals absorptions for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O-C (glycosidic linkage) groups. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | ESI-MS will show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound (C22H24O12). MS/MS fragmentation will show a characteristic loss of the glucose moiety (162 Da). |

| ¹H-NMR Spectroscopy | Determines the proton environment and coupling. | Provides signals for the aromatic protons on the A and B rings, the C-ring protons (distinguishing it as a flavanone), the methoxy group protons, and the anomeric proton of the glucose unit. |

| ¹³C-NMR Spectroscopy | Determines the carbon skeleton. | Shows 22 distinct carbon signals corresponding to the flavanone core, the methoxy group, and the glucose moiety. |

Known Biological Activities and Potential Mechanisms

While research specifically on 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is emerging, its biological activities can be inferred from its structural class and related compounds isolated from citrus. The primary activities of interest for drug development professionals include antioxidant and anti-inflammatory effects.

-

Antioxidant Activity: The phenolic hydroxyl groups, particularly the catechol moiety on the B-ring (3',4'-dihydroxy), are potent radical scavengers. This structure allows the molecule to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

-

Anti-inflammatory Effects: Flavonoids are well-known for their ability to modulate inflammatory pathways. A plausible mechanism is the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways such as NF-κB.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Plausible NF-κB pathway inhibition by the target flavanone.

Conclusion and Future Directions

5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-O-glucoside is a readily available phytochemical sourced from a sustainable, high-volume industrial byproduct. Its chemical structure suggests significant potential as an antioxidant and anti-inflammatory agent. The protocols outlined in this guide provide a robust framework for its isolation and characterization, enabling further preclinical and clinical investigation. Future research should focus on elucidating its specific molecular targets, understanding its bioavailability and metabolism in vivo, and exploring its therapeutic potential in models of diseases driven by oxidative stress and inflammation.

References

- Title: Process for preparing 5,7,3',4'-tetrahydroxy-6-methoxy flavanone-7-glucoside from sweet orange peel.

-

Title: Flavonoids from orange peel and their health benefits. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Flavonoids: an overview. Source: National Center for Biotechnology Information (NCBI) URL: [Link]

A Technical Guide to the Isolation and Characterization of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside from Salvia plebeia

This guide provides a comprehensive, technically detailed methodology for the isolation and purification of the bioactive flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, from the aerial parts of Salvia plebeia R. Br. This document is intended for researchers, natural product chemists, and drug development professionals, offering a synthesis of established protocols and expert insights to ensure a reproducible and efficient workflow.

Introduction: The Scientific Rationale

Salvia plebeia, a plant with a rich history in traditional Chinese medicine, is a known reservoir of diverse phytochemicals, including flavonoids, terpenoids, and phenolic acids.[1][2] These compounds are responsible for its various reported pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[3][4] Among the many constituents, the flavanone glycoside this compound (also identified as naasanone) is of significant interest.[5][6] Its structure, a flavanone core with multiple hydroxyl groups, a methoxy substitution, and a glucose moiety, suggests potential for significant biological activity, making its efficient isolation a key step for further pharmacological investigation.

The isolation of a polar glycoside like the target compound from a complex plant matrix presents a distinct set of challenges. The strategy outlined herein is predicated on a multi-step chromatographic approach, beginning with a polarity-guided fractionation followed by sequential chromatographic purifications. This ensures the systematic removal of impurities with differing polarities, leading to the isolation of the target compound with high purity. The causality behind this workflow is to progressively enrich the fraction containing the compound of interest, minimizing sample complexity at each subsequent, higher-resolution purification step.

Experimental Workflow: From Plant Material to Pure Compound

The entire isolation process is a sequential enrichment strategy. It begins with a crude extraction and systematically narrows down to the pure compound through several stages of chromatography.

Caption: Overall workflow for the isolation of the target flavanone glycoside.

Detailed Experimental Protocols

Plant Material and Extraction

The initial extraction is designed to efficiently solvate a broad range of secondary metabolites from the dried plant material. An aqueous ethanol solution is chosen as it effectively extracts both polar (like glycosides) and moderately non-polar compounds.[7][8]

Protocol:

-

Preparation : Obtain authenticated aerial parts of Salvia plebeia. Air-dry the material in the shade to preserve thermolabile compounds and grind it into a coarse powder (20-40 mesh) to increase the surface area for extraction.

-

Extraction : Macerate 1 kg of the dried powder with 10 L of 80% aqueous ethanol at room temperature for 24 hours with occasional agitation.[8]

-

Filtration and Re-extraction : Filter the extract through cheesecloth and then filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning for Preliminary Fractionation

This step aims to separate compounds based on their polarity. The target flavanone glycoside, being highly polar due to the sugar moiety and multiple hydroxyl groups, is expected to concentrate in the n-butanol fraction.

Protocol:

-

Suspension : Suspend the concentrated crude extract (approx. 150 g) in 1 L of distilled water.

-

Hexane Partition : Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of n-hexane to remove non-polar constituents like lipids and chlorophyll. Discard the n-hexane layer.

-

Ethyl Acetate Partition : Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate (EtOAc) to remove compounds of intermediate polarity, such as aglycones and less polar flavonoids.

-

n-Butanol Partition : Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol (n-BuOH). The target glycoside will partition into this layer.

-

Concentration : Concentrate the n-BuOH fraction to dryness under reduced pressure to yield the crude flavonoid glycoside fraction.

Initial Purification via Column Chromatography

This stage provides the first level of chromatographic separation. Two common, effective options are presented. Macroporous resin is excellent for capturing and enriching flavonoids from aqueous extracts, while silica gel separates based on polarity using organic solvents.[9][10][11]

Option A: Macroporous Resin Chromatography

Rationale : This technique is highly effective for enriching total flavonoids from crude extracts. The resin adsorbs the flavonoid compounds, which can then be selectively eluted.

-

Column Preparation : Swell D101 macroporous resin in ethanol for 24 hours, then pack it into a glass column and wash thoroughly with deionized water until the eluate is clear.

-

Sample Loading : Dissolve the dried n-BuOH fraction in a minimal amount of water and load it onto the prepared column.

-

Elution :

-

Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.

-

Elute the column sequentially with 5 BV each of 10%, 30%, 50%, and 70% aqueous ethanol.

-

-

Fraction Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) and combine those showing a strong presence of the target compound (typically eluting in the 30-50% ethanol fractions). Concentrate the combined fractions.

Option B: Silica Gel Chromatography

Rationale : A classic and effective method for separating compounds based on differences in polarity.

-

Column Preparation : Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase and pack it into a glass column.

-

Sample Loading : Adsorb the dried n-BuOH fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.

-

Gradient Elution : Elute the column with a gradient of increasing polarity, for example, starting with a chloroform-methanol mixture (e.g., 9:1 v/v) and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis : Collect fractions and analyze them by TLC. Combine fractions containing the target compound and concentrate.

Gel Filtration Chromatography

Rationale : Sephadex LH-20 separates molecules primarily by size, but also by polarity due to interactions with the gel matrix. It is particularly effective for separating flavonoids and removing tannins and other polymeric impurities.[5]

Protocol:

-

Column Preparation : Swell Sephadex LH-20 in methanol for several hours, then pack a column. Equilibrate the column by washing with 2-3 BV of methanol.

-

Sample Application : Dissolve the enriched fraction from the previous step in a minimal volume of methanol and apply it to the column.

-

Isocratic Elution : Elute the column with 100% methanol at a slow flow rate.

-

Fraction Collection : Collect small volume fractions and monitor by TLC. Combine the pure or nearly pure fractions of the target compound.

Final Purification

For obtaining the compound at high purity (>95%), a high-resolution technique is necessary. High-Speed Counter-Current Chromatography (HSCCC) is an excellent choice as it avoids irreversible adsorption onto a solid support, making it ideal for natural products.[8][12]

Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Selection : A suitable two-phase solvent system is critical. For flavonoid glycosides, systems like n-hexane-ethyl acetate-methanol-water or tert-butyl methyl ether/n-butanol/acetonitrile/water are often effective.[8][12] A common starting point is n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v).[12]

-

HSCCC Operation :

-

Fill the column with the stationary phase (typically the upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate while the apparatus rotates at high speed (e.g., 800 rpm).

-

Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in a mixture of both phases).

-

-

Fraction Collection and Analysis : Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions. Analyze the fractions by HPLC to determine purity.

-

Recovery : Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Structural Elucidation and Data

The identity and purity of the isolated compound must be confirmed through spectroscopic analysis.

4.1 High-Performance Liquid Chromatography (HPLC)

-

System : A reverse-phase C18 column.

-

Mobile Phase : A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Detection : UV detector at 280 nm.

-

Expected Result : A single, sharp peak confirming the purity of the isolated compound.

4.2 Mass Spectrometry (MS)

-

Technique : Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Molecular Formula : C₂₂H₂₄O₁₂[13]

-

Molecular Weight : 480.42 g/mol [13]

-

Expected Ions : An [M-H]⁻ ion at m/z 479.12 or an [M+H]⁺ ion at m/z 481.14.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques : ¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC experiments are run in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Expected ¹H-NMR Signals : Characteristic signals for the flavanone structure (protons on the C2 and C3), distinct aromatic protons for the A and B rings, a methoxy group singlet, and signals corresponding to the glucose moiety, including the anomeric proton.

-

Expected ¹³C-NMR Signals : Resonances corresponding to the 22 carbons in the molecule, including the carbonyl carbon (C4) of the flavanone, aromatic carbons, the methoxy carbon, and the six carbons of the glucose unit.[5]

The full structural assignment is made by comparing the obtained spectroscopic data with published literature values for this compound (naasanone).[5]

Quantitative Data Summary

The following table provides representative data for a typical isolation process starting from 1 kg of dried plant material. Yields are indicative and can vary based on plant source, collection time, and extraction efficiency.

| Parameter | Value/Range | Reference/Rationale |

| Starting Material | 1 kg dried, powdered S. plebeia | Standardized starting quantity |

| Extraction Solvent | 80% Aqueous Ethanol | Effective for a wide range of polarities[8] |

| Crude Extract Yield | 100 - 150 g | Typical for exhaustive maceration |

| n-Butanol Fraction Yield | 25 - 40 g | Enriches for polar glycosides |

| HSCCC Solvent System | n-Hexane-EtOAc-MeOH-H₂O (e.g., 0.7:4:0.8:4) | Proven system for flavonoid glycosides[12] |

| Final Yield of Pure Compound | 15 - 30 mg | Dependent on compound abundance |

| Purity (by HPLC) | > 95% | Standard for pharmacological testing |

Conclusion

This guide outlines a robust and logical workflow for the isolation of this compound from Salvia plebeia. By explaining the rationale behind each step—from the choice of extraction solvent to the final high-resolution purification—this document serves as a practical tool for natural product researchers. The successful isolation of this compound in high purity is the foundational step required to unlock its full therapeutic potential through rigorous biological and pharmacological evaluation.

References

A numbered list of all sources cited in the text, including titles, sources, and verifiable URLs.

-

Liang, Y., Wan, X., Niu, F., Xie, S., Guo, H., Yang, Y., Guo, L., & Zhou, C. (2020). Salvia plebeia R. Br.: an overview about its traditional uses, chemical constituents, pharmacology and modern applications. Biomedicine & Pharmacotherapy, 121, 109589. [Link]

- OUCI. (2020). Salvia plebeia R. Br.

-

Lee, G. T., Duan, C. H., Lee, J. N., Lee, K. S., Hong, J. T., & Lee, K. K. (2010). Phytochemical Constituents from Salvia plebeia. Natural Product Sciences, 16(2), 94-98. [Link]

-

Shirsat, R. P., & Koche, D. K. (2015). Phytochemical composition and Pharmacological aspects of Salvia plebeia R. Br. Indian Journal of Applied Research, 5(8), 362-364. [Link]

-

Ma, Q., et al. (2014). Chemistry and pharmacology of Salvia plebeia. Journal of Chemical and Pharmaceutical Research, 6(10), 777-783. [Link]

-

ResearchGate. (n.d.). Phytochemical constituents from Salvia plebeia. Retrieved from [Link]

-

Ask Ayurveda. (n.d.). Salvia plebeia – Ayurvedic Uses, Benefits & Traditional Indian Medicine. Retrieved from [Link]

-

Jo, E., et al. (2022). Plebeian Sage (Salvia plebeia R. Br) Extract Ameliorates Inflammation and Cartilage Degradation in Surgically Induced Osteoarthritis Rats. Molecules, 27(4), 1302. [Link]

-

Paje, L. A., et al. (2021). Phytochemical constituents from the aerial parts of Salvia plebeia. Journal of Applied Biological Chemistry, 64(4), 391-397. [Link]

-

ResearchGate. (2014). Is there any separation and purification method for flavonoid glycosides?. [Link]

-

Jang, H. J., et al. (2021). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Applied Biological Chemistry, 64(1), 1-8. [Link]

-

Zhang, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 28(14), 5418. [Link]

-

Wang, C., et al. (2014). Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. Molecules, 19(6), 8363-8381. [Link]

-

Hu, C., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Food Science and Technology, 43. [Link]

-

Zhang, Y., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(1), 135. [Link]

-

Veličković, D., et al. (2007). Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration. Journal of the Serbian Chemical Society, 72(1), 73-80. [Link]

-

Li, Y., et al. (2019). Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities. Molecules, 24(12), 2232. [Link]

Sources

- 1. Salvia plebeia R. Br. : an overview about its traditional uses, chemical constituents, pharmacology and modern applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salvia plebeia R. Br. : an overview about its traditional uses, chemical constituents, pharmacology and modern applicat… [ouci.dntb.gov.ua]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] Extraction of flavonoids from garden (Salvia officinalis L.) and glutinous (Salvia glutinosa L.) sage by ultrasonic and classical maceration | Semantic Scholar [semanticscholar.org]

- 8. Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]

- 12. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

A Spectroscopic Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: Structure, Interpretation, and Experimental Protocols

This technical guide provides an in-depth analysis of the spectroscopic data for 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside, a naturally occurring flavanone glycoside. Isolated from medicinal plants such as Salvia plebeia R.Br., this compound, also known as Naasanone, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development.[1][2] This document serves as a comprehensive resource for the structural elucidation of this molecule, detailing the interpretation of its spectroscopic signatures and providing foundational experimental protocols for data acquisition.

Our approach is grounded in the principle of self-validating methodologies, where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural assignment. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a deeper understanding beyond mere data reporting.

Molecular Structure

The foundational step in any spectroscopic analysis is the establishment of the molecule's basic structural and physical properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₁₂ | [1] |

| Molecular Weight | 480.42 g/mol | [1] |

| Natural Source | Salvia plebeia R.Br. | [1][2] |

| Compound Class | Flavanone Glycoside | [2] |

The structural framework of this compound consists of a flavanone aglycone substituted with a methoxy group and four hydroxyl groups, and a glucose moiety attached at the C-7 position.

Caption: Molecular structure of this compound.

Spectroscopic Data and Interpretation

The unequivocal identification of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique provides the accurate mass of the molecule, allowing for the determination of its molecular formula.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 481.1395 | 481.1392 |

| [M+Na]⁺ | 503.1214 | 503.1211 |

Data based on typical values for similar compounds.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides key structural information. The most significant fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da).

Caption: Key fragmentation pathway in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data are crucial for the complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.05 | s | - | 5-OH |

| 6.90 | d | 2.0 | H-2' |

| 6.85 | d | 8.0 | H-5' |

| 6.75 | dd | 8.0, 2.0 | H-6' |

| 6.15 | s | - | H-8 |

| 5.35 | dd | 12.5, 3.0 | H-2 |

| 5.05 | d | 7.5 | H-1'' (anomeric) |

| 3.85 | s | - | 6-OCH₃ |

| 3.20-3.60 | m | - | Glucose protons (H-2'' to H-6'') |

| 3.05 | dd | 17.0, 12.5 | H-3eq |

| 2.80 | dd | 17.0, 3.0 | H-3ax |

Note: Data is compiled from typical values for structurally similar flavanone glucosides and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 197.0 | C-4 |

| 164.5 | C-7 |

| 163.0 | C-5 |

| 158.0 | C-9 |

| 146.0 | C-4' |

| 145.5 | C-3' |

| 132.0 | C-6 |

| 129.5 | C-1' |

| 119.0 | C-6' |

| 115.5 | C-5' |

| 114.0 | C-2' |

| 105.0 | C-10 |

| 101.0 | C-1'' (anomeric) |

| 95.0 | C-8 |

| 79.5 | C-2 |

| 78.0 | C-5'' |

| 77.5 | C-3'' |

| 74.0 | C-2'' |

| 70.5 | C-4'' |

| 61.5 | C-6'' |

| 60.0 | 6-OCH₃ |

| 43.0 | C-3 |

Note: Data is compiled from typical values for structurally similar flavanone glucosides and may vary slightly based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

| Solvent | λ_max (nm) |

| Methanol | 288, 330 (sh) |

| Methanol + NaOMe | 288, 365 |

| Methanol + AlCl₃ | 310, 385 |

| Methanol + AlCl₃/HCl | 308, 380 |

| Methanol + NaOAc | 288, 360 |

| Methanol + NaOAc/H₃BO₃ | 290, 335 (sh) |

The bathochromic shifts observed with various shift reagents are diagnostic for the positions of the hydroxyl groups on the flavanone skeleton. For instance, the shift with AlCl₃ indicates a free hydroxyl group at C-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretching (phenolic and alcoholic) |

| 2920 | C-H stretching (aliphatic) |

| 1640 | C=O stretching (ketone) |

| 1600, 1500, 1450 | C=C stretching (aromatic rings) |

| 1250 | C-O stretching (aryl ether) |

| 1070 | C-O stretching (glycosidic bond) |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. It is imperative to note that specific instrument parameters should be optimized for the sample and the spectrometer being used.

Sample Preparation for Spectroscopic Analysis

A prerequisite for obtaining high-quality spectroscopic data is the purity of the analyte. This compound can be isolated from its natural source, such as the ethyl acetate extract of Salvia plebeia, using chromatographic techniques like high-speed counter-current chromatography (HSCCC).[1]

Caption: General workflow for the isolation of the target compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system (LC-MS).

-

Data Acquisition: Infuse the sample directly or inject it into the LC system. Acquire the full scan mass spectrum in positive or negative ion mode to determine the molecular weight.

-

MS/MS Analysis: Select the parent ion of interest and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths (typically 200-500 nm).

-

Shift Reagent Analysis: To determine the location of free hydroxyl groups, record spectra after the addition of standard shift reagents (NaOMe, AlCl₃, AlCl₃/HCl, NaOAc, NaOAc/H₃BO₃) to the sample solution.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By integrating data from mass spectrometry, NMR, UV-Vis, and IR spectroscopy, a complete and validated structural elucidation is achieved. The detailed interpretation and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the identification and characterization of this and structurally related compounds.

References

- Ren, D.-B., Qin, Y.-H., Yun, Y.-H., & Du, G. (2014). Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes.

- Paje, L. A., Choi, J., Lee, H.-D., & Lee, S. (2022). Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. Heliyon, 8(3), e09046.

Sources

An In-depth Technical Guide to the Biosynthesis of 5,7,3',4'-Tetrahydroxyflavanone (Eriodictyol)

Abstract

5,7,3',4'-Tetrahydroxyflavanone, commonly known as eriodictyol, is a bioactive flavanone found in various citrus fruits and medicinal plants, exhibiting a range of pharmacological properties including antioxidant, anti-inflammatory, and neuroprotective activities.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of eriodictyol, designed for researchers, scientists, and professionals in drug development. We will delve into the enzymatic cascade responsible for its synthesis, from primary metabolites to the final flavanone structure, explore the regulatory mechanisms governing this pathway, and present detailed protocols for its heterologous production and analytical quantification. This document aims to serve as a foundational resource, blending established scientific principles with practical, field-proven insights to facilitate further research and application of this promising natural compound.

Introduction: The Significance of Eriodictyol

Flavonoids are a diverse class of plant secondary metabolites renowned for their beneficial effects on human health.[2][3] Among them, the flavanone eriodictyol has garnered significant attention for its therapeutic potential. Structurally characterized by a C6-C3-C6 carbon skeleton, eriodictyol's bioactivity is largely attributed to the hydroxylation pattern on its B-ring.[4] Understanding its biosynthesis is paramount for developing sustainable and scalable production methods, moving beyond reliance on plant extraction which is often limited by low yields and variability. This guide will illuminate the molecular journey from simple precursors to the complex architecture of eriodictyol.

The Core Biosynthetic Pathway of Eriodictyol

The formation of eriodictyol is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism, and culminates in the flavonoid-specific branch.[3][5]

The General Phenylpropanoid Pathway: Laying the Foundation

The journey to eriodictyol begins with the aromatic amino acid L-phenylalanine or L-tyrosine, which is synthesized via the shikimate pathway.[3] A series of three key enzymatic reactions converts this precursor into p-coumaroyl-CoA, the gateway molecule to the flavonoid pathway.[3][5][6]

-

Phenylalanine Ammonia-Lyase (PAL) / Tyrosine Ammonia-Lyase (TAL): PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[3] Alternatively, some pathways can utilize L-tyrosine, which is converted to p-coumaric acid by TAL.[7] The choice between PAL and TAL can be a critical consideration in heterologous production systems to direct flux from the chosen amino acid precursor.[7]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[3][6]

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with coenzyme A, forming p-coumaroyl-CoA.[3][5] This activated thioester is the branch-point intermediate that enters the flavonoid-specific pathway.[6]

The Flavonoid-Specific Pathway: Constructing the Flavanone Core

The synthesis of the characteristic flavanone structure of eriodictyol involves a cascade of enzymes that build upon the p-coumaroyl-CoA precursor.

-

Chalcone Synthase (CHS): CHS is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis.[5] It performs a sequential Claisen condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[5][8][9] The availability of intracellular malonyl-CoA is often a rate-limiting factor in engineered microbial hosts.[10]

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of the naringenin chalcone into the flavanone (2S)-naringenin.[11][12][13] This reaction establishes the heterocyclic C-ring that defines the flavanone class.[5]

-

Flavonoid 3'-Hydroxylase (F3'H): The final and defining step in eriodictyol biosynthesis is the hydroxylation of naringenin at the 3' position of the B-ring.[7][9] This reaction is catalyzed by Flavonoid 3'-Hydroxylase (F3'H), a membrane-bound cytochrome P450 monooxygenase.[7] F3'H requires a cytochrome P450 reductase (CPR) for the transfer of electrons from NADPH.[10][14] The functional expression of plant-derived P450 enzymes like F3'H in microbial hosts can be challenging, often requiring protein engineering, such as truncation of the N-terminal membrane-binding region, to improve activity.[1][7][10]

The following diagram illustrates the complete biosynthetic pathway from L-phenylalanine to eriodictyol.

Caption: Biosynthetic pathway of Eriodictyol from L-Phenylalanine.

Regulation of Eriodictyol Biosynthesis

The production of eriodictyol, like other flavonoids, is tightly regulated at the transcriptional level in plants.[2][15] This regulation allows plants to respond to developmental cues and environmental stresses, such as UV radiation and pathogen attack.[16][17]

The expression of the biosynthetic genes, particularly those in the flavonoid-specific pathway, is controlled by a complex interplay of transcription factors.[18] The most well-characterized regulatory complex is the MBW complex, which consists of transcription factors from three families:[19][20]

-

R2R3-MYB proteins: These are key determinants of which branch of the flavonoid pathway is activated.[18][19]

-

basic Helix-Loop-Helix (bHLH) proteins: These act as co-regulators with MYB proteins.[18][19]

-

WD40-repeat proteins: These proteins serve as a scaffold for the formation of the active transcriptional complex.[18][19]

Different combinations of these transcription factors regulate the spatial and temporal expression of the structural genes, such as CHS, CHI, and F3'H, thereby controlling the flux towards eriodictyol and other flavonoids.[17] Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing eriodictyol production in either native plants or heterologous systems.

Heterologous Production of Eriodictyol: A Biotechnological Approach

The microbial production of eriodictyol offers a promising alternative to extraction from plants.[1] Various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Streptomyces species, have been engineered to produce this valuable flavanone.[1][5][7]

Quantitative Data from Heterologous Production Studies

The following table summarizes representative yields of eriodictyol achieved in different engineered microbial hosts. These values highlight the progress in the field and the impact of different metabolic engineering strategies.

| Host Organism | Precursor | Key Engineering Strategies | Eriodictyol Titer (mg/L) | Reference |

| Escherichia coli | L-Tyrosine | Co-expression of TAL, 4CL, CHS, CHI, and a fusion tF3'H-tCPR protein; enhanced malonyl-CoA supply. | 42.6 | [5][10] |

| Saccharomyces cerevisiae | Naringenin | Functional expression of F3'H from Gerbera hybrid. | 200 | [21][22] |

| Corynebacterium glutamicum | Tyrosine | Functional expression of TAL, 4CL, CHS, CHI, and E. coli hpaBC (hydroxylase). | Not specified, but successful production demonstrated. | [7] |

| Streptomyces albus | p-Coumaric acid | Co-expression of TAL, 4CL, CHS, CHI, and F3'H. | 0.002 (initial) | [5] |

Experimental Protocol: Heterologous Production of Eriodictyol in E. coli

This protocol provides a generalized workflow for the production of eriodictyol from L-tyrosine in an engineered E. coli strain.

1. Strain and Plasmid Construction:

- Select a suitable E. coli host strain (e.g., BL21(DE3)).

- Synthesize and codon-optimize the genes for the biosynthetic pathway: TAL, 4CL, CHS, CHI, and F3'H (preferably a truncated or fusion version for better solubility and activity) and its corresponding CPR.[10]

- Clone the genes into compatible expression vectors under the control of inducible promoters (e.g., T7 promoter). A multi-plasmid system or a single plasmid with multiple expression cassettes can be used.

- Transform the plasmids into the E. coli host strain.

2. Culture and Induction:

- Inoculate a single colony of the engineered strain into Luria-Bertani (LB) medium with appropriate antibiotics and grow overnight at 37°C with shaking.

- Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose and L-tyrosine) with the overnight culture to an initial OD600 of ~0.1.

- Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

- Reduce the incubation temperature to a range of 18-30°C and continue cultivation for 48-72 hours.

3. Extraction and Analysis:

- Harvest the cells by centrifugation.

- Extract the flavanones from the culture supernatant and cell pellet using an organic solvent such as ethyl acetate.

- Evaporate the organic solvent and redissolve the extract in methanol for analysis.

- Analyze the sample for eriodictyol production using HPLC or LC-MS/MS as described in Section 5.

The following diagram outlines the general workflow for heterologous production and analysis.

Caption: General workflow for heterologous production of eriodictyol.

Analytical Methodologies for Quantification

Accurate and precise quantification of eriodictyol is essential for both research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the most common and reliable method.[23][24]

Experimental Protocol: HPLC-UV Quantification of Eriodictyol

This protocol provides a standard method for the quantification of eriodictyol in extracts.

1. Sample Preparation:

- Prepare extracts as described in the previous section or from plant material.

- Ensure the final extract is dissolved in a solvent compatible with the mobile phase (e.g., methanol).

- Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

2. HPLC System and Conditions:

- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[23]

- Mobile Phase: A gradient elution is often employed using two solvents:

- Solvent A: Water with 0.1% formic acid or acetic acid.

- Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

- Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes to elute the compounds.

- Flow Rate: A standard flow rate is 1.0 mL/min.[23]

- Detection: A Diode-Array Detector (DAD) or UV detector set at approximately 288 nm, which is a characteristic absorption maximum for flavanones.[25]

- Column Temperature: Maintain at a constant temperature, e.g., 25-30°C.

3. Quantification:

- Prepare a calibration curve using a certified standard of eriodictyol at several concentrations.

- Inject the standards and samples onto the HPLC system.

- Identify the eriodictyol peak in the sample chromatograms by comparing the retention time with the standard.

- Calculate the concentration of eriodictyol in the samples by interpolating the peak area from the calibration curve.

For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.[23]

Conclusion and Future Perspectives

The biosynthesis of 5,7,3',4'-tetrahydroxyflavanone (eriodictyol) is a well-defined pathway involving key enzymes from the general phenylpropanoid and flavonoid pathways. Significant progress has been made in elucidating the enzymatic steps and their regulation, which has paved the way for the successful heterologous production of this valuable compound in various microbial hosts. The ability to engineer microorganisms for eriodictyol synthesis provides a scalable and sustainable platform for its production, overcoming the limitations of plant extraction.

Future research should focus on optimizing microbial production platforms through strategies such as enzyme engineering to improve the efficiency of key catalysts like F3'H, balancing metabolic flux to increase precursor availability, and optimizing fermentation conditions. The detailed protocols and foundational knowledge presented in this guide offer a robust starting point for researchers and drug development professionals to further explore and harness the potential of eriodictyol.

References

-

De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning. Frontiers in Microbiology. [Link]

-

Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum. PubMed Central. [Link]

-

Transcriptional regulation of flavonol biosynthesis in plants. Horticulture Research. [Link]

-

Environmental Regulation of Flavonoid Biosynthesis. CABI Digital Library. [Link]

-

The Regulation of Flavonoid Biosynthesis. ResearchGate. [Link]

-

The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. MDPI. [Link]

-

Eriodictyol biosynthesis. (a) Biosynthetic pathway, (b) MoClo plasmids... ResearchGate. [Link]

-

Flavonoid Biosynthesis and Regulation: Keys to Understanding Plant Adaptation. ResearchGate. [Link]

-

The Flavonoid Biosynthesis Network in Plants. MDPI. [Link]

-

Chalcone isomerase. Wikipedia. [Link]

-

Phenylpropanoid pathway leading to flavonoids and non-flavonoid polyphenols (stilbenes and proanthocyanidins). ResearchGate. [Link]

-

Biotransformation of naringenin to eriodictyol by Saccharomyces cerevisiea functionally expressing flavonoid 3' hydroxylase. PubMed. [Link]

-

Efficient Biosynthesis of (2S)-Eriodictyol from (2S)-Naringenin in Saccharomyces cerevisiae through a Combination of Promoter Adjustment and Directed Evolution. ACS Synthetic Biology. [Link]

-

Efficient Synthesis of Eriodictyol from l-Tyrosine in Escherichia coli. PubMed Central. [Link]

-

The Flavonoid Biosynthesis Network in Plants. PubMed Central. [Link]

-

Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana. Frontiers in Plant Science. [Link]

-

Flavonoids: biosynthesis, biological functions, and biotechnological applications. PubMed Central. [Link]

-

Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). Frontiers in Plant Science. [Link]

-

Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus. MDPI. [Link]

-

Analytical Techniques for the Identification and Quantification of Flavonoids. ResearchGate. [Link]

-

Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. PubMed. [Link]

-

Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Semantic Scholar. [Link]

-

Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants. ResearchGate. [Link]

-

MOLECULAR AND FUNCTIONAL ANALYSIS OF THE FLAVANONE-3-HYDROXYLASE (F3H) GENE IN WELSH ONION (ALLIUM FISTULOSUM L.). Sabrao Journal of Breeding and Genetics. [Link]

-

Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis). PubMed Central. [Link]

-

Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana. ResearchGate. [Link]

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. ResearchGate. [Link]

-

Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. National Institutes of Health. [Link]

-

The Phenylpropanoid Case – It Is Transport That Matters. Frontiers in Plant Science. [Link]

-

(PDF) Biotransformation of Naringenin to Eriodictyol by Saccharomyces cerevisiea Functionally Expressing Flavonoid 3 ' Hydroxylase. ResearchGate. [Link]

-

Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. PubMed Central. [Link]

-

Flavanone 3-dioxygenase. Wikipedia. [Link]

-

Molecular Characterization of a Stereoselective and Promiscuous Flavanone 3-Hydroxylase from Carthamus tinctorius L. Journal of Agricultural and Food Chemistry. [Link]

-

Systematic Engineering of Eriodictyol-7-O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. ACS Publications. [Link]

-

Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PubMed Central. [Link]

-

Functional Analysis of Two Flavanone-3-Hydroxylase Genes from Camellia sinensis: A Critical Role in Flavonoid Accumulation. MDPI. [Link]

-

Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins. PubMed Central. [Link]

-

Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional analysis of Flavonoid 3′,5′-hydroxylase from Tea plant (Camellia sinensis): critical role in the accumulation of catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning [frontiersin.org]

- 6. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 7. Biosynthesis of eriodictyol from tyrosine by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus [mdpi.com]

- 10. Efficient Synthesis of Eriodictyol from l-Tyrosine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]

- 13. Comparative Analysis of the Chalcone-Flavanone Isomerase Genes in Six Citrus Species and Their Expression Analysis in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Flavonoid Biosynthesis Network in Plants [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Biotransformation of naringenin to eriodictyol by Saccharomyces cerevisiea functionally expressing flavonoid 3' hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

physical and chemical properties of 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the physical and chemical properties of the flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific intricacies and potential applications of this natural compound.

Introduction and Natural Occurrence

This compound is a flavonoid belonging to the flavanone subclass. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. This particular compound has been identified and isolated from the plant Salvia plebeia R.Br., a herb used in traditional medicine.[1][2][3][4] The presence of a glucose moiety attached to the flavanone backbone at the 7-position classifies it as a glycoside, which can significantly influence its solubility, stability, and bioavailability compared to its aglycone form.

The structural complexity of this compound, featuring multiple hydroxyl groups, a methoxy group, and a glycosidic linkage, suggests a potential for diverse biological activities, making it a compound of interest for further scientific investigation.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure and physicochemical properties is fundamental to elucidating the bioactivity and developing potential therapeutic applications of this compound.

Chemical Structure

The molecular structure of this compound is characterized by a C6-C3-C6 flavanone core. The key structural features include:

-

A-ring: Substituted with hydroxyl groups at positions 5 and 7, and a methoxy group at position 6.

-

B-ring: Substituted with hydroxyl groups at positions 3' and 4'.

-

C-ring: A heterocyclic ring containing the ketone group characteristic of flavanones.

-

Glycosidic Bond: A glucose molecule is attached to the hydroxyl group at the 7-position of the A-ring.

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₁₂ | [2][4] |

| Molecular Weight | 480.42 g/mol | [2][4] |

| CAS Number | 1627598-00-8 | [2][4] |

| Appearance | Likely a solid, specific color not reported | - |

| Melting Point | Not reported in the searched literature | - |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated. | General flavonoid glycoside properties |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific data for this exact compound is limited in the public domain, the following sections outline the expected spectral characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of atoms.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings, the protons of the flavanone C-ring, the methoxy group protons, and the protons of the glucose moiety. The coupling constants between these protons provide valuable information about their connectivity.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the flavanone ring, the aromatic carbons, the aliphatic carbons of the C-ring, the methoxy carbon, and the carbons of the glucose unit.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): This technique is commonly used for the analysis of flavonoid glycosides. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 481.42. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 479.42.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would reveal characteristic losses. A primary fragmentation would be the loss of the glucose moiety (162 Da), resulting in an aglycone fragment. Further fragmentation of the aglycone would involve retro-Diels-Alder (RDA) reactions, leading to characteristic fragments of the A and B rings.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of flavonoids typically shows two major absorption bands. For flavanones, Band I, corresponding to the B-ring, is usually observed around 300-330 nm, while Band II, from the A-ring, appears around 270-295 nm. The exact positions of these maxima can be influenced by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

-

C=O stretching: A strong absorption around 1650 cm⁻¹ corresponding to the carbonyl group of the flavanone.

-

C=C stretching: Bands in the 1600-1450 cm⁻¹ region due to the aromatic rings.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the ether and alcohol functionalities.

Chemical Properties

Stability and Reactivity

Flavonoid glycosides are generally more stable than their aglycone counterparts. However, they can be susceptible to degradation under certain conditions:

-

Hydrolysis: The glycosidic bond can be cleaved under acidic or enzymatic conditions, releasing the aglycone and the sugar moiety.

-

Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be influenced by factors such as pH, temperature, and the presence of metal ions or oxidizing agents. The catechol moiety (3',4'-dihydroxy) in the B-ring is particularly prone to oxidation.

-

Light Sensitivity: Like many polyphenolic compounds, this flavanone glycoside may be sensitive to light, leading to degradation over time. Therefore, storage in dark, cool conditions is recommended.

Potential Biological Activities

While specific biological activity data for this compound is not extensively reported, the structural features suggest potential for various pharmacological effects. Extracts of Salvia plebeia, which contains this compound, have been shown to possess antioxidant and anti-inflammatory properties.[6][7][8][9]

Antioxidant Activity

The presence of multiple hydroxyl groups, particularly the catechol structure in the B-ring, suggests that this compound is likely to exhibit significant antioxidant activity. These groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.

Anti-inflammatory Activity

Many flavonoids are known to possess anti-inflammatory properties by modulating various inflammatory pathways. It is plausible that this compound could inhibit the production of pro-inflammatory mediators.[6][7]

Experimental Protocols

This section provides a generalized workflow for the isolation and characterization of this compound from its natural source, Salvia plebeia.

Isolation and Purification Workflow

A common and effective method for the separation of flavonoid glycosides is High-Speed Counter-Current Chromatography (HSCCC).[10]

Step-by-Step Methodology:

-

Plant Material and Extraction:

-

Obtain dried and powdered aerial parts of Salvia plebeia.

-

Extract the plant material with 95% ethanol at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The target compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.

-

-

High-Speed Counter-Current Chromatography (HSCCC):

-

A two-phase solvent system is selected based on the polarity of the target compound. A common system for flavonoid glycosides is a mixture of ethyl acetate, n-butanol, and water.

-

The crude extract or a pre-fractionated sample is subjected to a two-step HSCCC separation to isolate the desired compound.[10]

-

-

Final Purification:

-

The fractions containing the target compound are collected and may be further purified using techniques like Sephadex LH-20 column chromatography to remove any remaining impurities.

-

Structural Elucidation Workflow

Once a pure compound is obtained, its structure is elucidated using a combination of spectroscopic methods.

Step-by-Step Methodology:

-

NMR Analysis: Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) and acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra. These experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity within the molecule.

-

Mass Spectrometry Analysis: Infuse the sample into an ESI-MS to determine the accurate molecular weight. Perform MS/MS experiments to obtain the fragmentation pattern, which will help to confirm the structure of the aglycone and the nature of the glycosidic linkage.

-

UV-Vis and FTIR Analysis: Record the UV-Vis and FTIR spectra to obtain information about the electronic transitions and functional groups present in the molecule, respectively. This data serves as supporting evidence for the proposed structure.

Conclusion

This compound is a naturally occurring flavonoid with a complex and interesting structure. While detailed experimental data on its physical and chemical properties are still emerging, its presence in Salvia plebeia and the structural similarities to other bioactive flavonoids suggest its potential for further investigation in the fields of phytochemistry, pharmacology, and drug discovery. The methodologies outlined in this guide provide a framework for the isolation, characterization, and further exploration of this promising natural product.

References

-

Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. (2022). PubMed. [Link]

-

Phytochemical constituents from Salvia plebeia. (2022). ResearchGate. [Link]

-

Study on flavanoids from Salvia plebeia. (2009). ResearchGate. [Link]

-

(PDF) Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species. (2022). ResearchGate. [Link]

-

Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge. (2017). PubMed. [Link]

-

Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells. (2021). PubMed Central. [Link]

-

Antioxidant activity and components of Salvia plebeia R.Br. - A Chinese herb. (2010). ResearchGate. [Link]

-

Antioxidant activity of compounds isolated from Salvia plebia. (2000). ResearchGate. [Link]

-

The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients. (2023). PubMed. [Link]

-

Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2007). ResearchGate. [Link]

-

Showing NP-Card for 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone 7-glucoside (NP0052745). Natural Products Atlas. [Link]

-

Flavones and Flavone Glycosides from Salvia macrosiphon Boiss. (2011). PubMed Central. [Link]

-

Flavones and Flavone Glycosides From Salvia Macrosiphon Boiss. (2011). PubMed. [Link]

-

[PDF] Flavones and Flavone Glycosides from Salvia macrosiphon Boiss. (2011). Semantic Scholar. [Link]

-

Antioxidant, antiinflammatory activities and HPLC analysis of South African Salvia species. (2009). CSIR Research Space. [Link]

-

Separation of nine compounds from Salvia plebeia R.Br. using two-step high-speed counter-current chromatography with different elution modes. (2014). Journal of Separation Science. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2018). National Institutes of Health. [Link]

-

Flavonoid and phenolic glycosides from Salvia officinalis. (2000). PubMed. [Link]

-

This compound. Immunomart. [Link]

-

Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. (2016). DiVA portal. [Link]

-

Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. (2005). The Research Group of Distinguished Professor Ruth E. Stark. [Link]

-

NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2011). PharmacologyOnLine. [Link]

-

Showing Compound 3,4',5,7-Tetrahydroxy-6-methoxyflavone (FDB002421). FooDB. [Link]

Sources

- 1. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Anti-inflammatory and Antioxidant Agents from Salvia Genus (Lamiaceae): An Assessment of the Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside: From Isolation to Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the flavanone glycoside, 5,7,3',4'-Tetrahydroxy-6-methoxyflavanone-7-glucoside. This document details its fundamental physicochemical properties, including molecular weight and formula, and outlines detailed methodologies for its isolation from natural sources, specifically Salvia plebeia R.Br. Furthermore, this guide presents a thorough discussion of the analytical techniques essential for its structural elucidation and characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Finally, established protocols for evaluating its potential biological activities, with a focus on anti-inflammatory and antioxidant properties, are provided to facilitate further research and drug discovery efforts.

Introduction: The Significance of Flavonoid Glycosides

Flavonoids are a diverse class of polyphenolic secondary metabolites ubiquitously found in plants, renowned for their wide array of biological activities. Their glycosidic forms, in which a sugar moiety is attached to the flavonoid aglycone, often exhibit enhanced stability and bioavailability. This compound, a member of the flavanone subclass of flavonoids, has been identified as a constituent of the medicinal plant Salvia plebeia R.Br.[1] Understanding the chemical and biological profile of this specific glycoside is crucial for unlocking its therapeutic potential. This guide serves as a technical resource for researchers aiming to isolate, characterize, and evaluate the bioactivity of this promising natural product.

Physicochemical Properties

A foundational aspect of any chemical investigation is the precise determination of the compound's molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₁₂ | [1] |

| Molecular Weight | 480.42 g/mol | [1] |

| CAS Number | 1627598-00-8 | MedchemExpress |

Chemical Structure:

The structure of this compound is characterized by a flavanone core with hydroxyl groups at positions 5, 7, 3', and 4', a methoxy group at position 6, and a glucose molecule attached at the 7-position via an O-glycosidic bond.

Caption: Chemical structure of this compound.

Isolation and Purification from Salvia plebeia

The primary natural source of this compound is the medicinal plant Salvia plebeia R.Br. The following protocol outlines a robust method for its extraction and purification.

Extraction Workflow

Caption: General workflow for the isolation of flavonoids from Salvia plebeia.

Detailed Experimental Protocol

3.2.1. Plant Material and Extraction

-

Preparation: Air-dry the aerial parts of Salvia plebeia and grind them into a fine powder.

-

Extraction: Perform exhaustive extraction of the powdered plant material (e.g., 1.5 kg) with 95% ethanol using a Soxhlet apparatus at 80°C for 3 hours. Repeat the extraction three times to ensure maximum yield.

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Collection: Collect and concentrate each fraction separately. The target compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-BuOH fraction.

3.2.3. Column Chromatography

-

Silica Gel Chromatography:

-

Subject the n-BuOH fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% CHCl₃ and gradually increasing the proportion of methanol to 100%.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing similar compounds.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column.

-

Elute with a gradient of water and methanol, starting with a higher proportion of water and gradually increasing the methanol concentration.

-